L-SERINE (1-13C)
Description
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Principles and Methodologies of Stable Isotope Tracing with L Serine 1 13c
Theoretical Basis of 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. sci-hub.senih.gov The fundamental principle of MFA is to introduce a substrate labeled with the stable isotope 13C into a biological system and then measure the distribution of the 13C atoms throughout the metabolic network. researchgate.net By analyzing how the 13C label is incorporated into various metabolites, researchers can deduce the relative activities of different metabolic pathways. researchgate.net
Isotopomer Distribution Analysis
A key element of 13C-MFA is the analysis of mass isotopomer distributions. Isotopomers are molecules that have the same chemical formula but differ in the number and position of isotopic atoms. frontiersin.org When a 13C-labeled substrate like L-SERINE (1-13C) is metabolized, the 13C atom is transferred to downstream products, creating a unique labeling pattern in each metabolite.
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical technique used to measure the abundance of these isotopomers. nih.govshimadzu.com The resulting mass isotopomer distribution (MID) for a given metabolite is a vector that represents the relative abundances of the molecule with zero, one, two, or more 13C atoms (M+0, M+1, M+2, etc.). plos.org This distribution provides a detailed fingerprint of the metabolic pathways that contributed to the synthesis of that metabolite. nih.gov By fitting a computational model of the metabolic network to the experimentally measured MIDs, the intracellular fluxes can be estimated. plos.org
Carbon Transition Path Determination
The ability to determine the path of a carbon atom through a metabolic network is fundamental to 13C-MFA. Each enzymatic reaction in a metabolic pathway has a specific set of rules governing how the carbon atoms of a substrate are rearranged to form a product. These are known as carbon transitions or atom mappings. biorxiv.org
For example, when L-SERINE (1-13C) enters the one-carbon metabolism pathway, the labeled carbon at the C1 position (the carboxyl group) can be transferred to other molecules. By tracking which downstream metabolites become labeled with 13C, and in which positions, researchers can trace the flow of carbon from serine into pathways such as folate metabolism, nucleotide biosynthesis, and the synthesis of other amino acids like glycine (B1666218). escholarship.orgnih.gov The unique carbon transition patterns of different pathways allow for their individual contributions to be distinguished. For instance, the labeling pattern in pyruvate (B1213749) can differentiate between its production via glycolysis or the pentose (B10789219) phosphate (B84403) pathway when using a specifically labeled glucose tracer. mdpi.com This principle is central to resolving the activity of interconnected and cyclical pathways.
Experimental Design Considerations for L-SERINE (1-13C) Tracing Studies
A well-designed experiment is critical for obtaining accurate and meaningful results from stable isotope tracing studies. Several factors must be carefully considered, from the choice of isotopic label to the culture conditions. researchgate.net
Selection of Isotopic Labeling Patterns (e.g., [1-13C], [U-13C], [1-13C, 15N])
The choice of the isotopic labeling pattern on the tracer molecule is a crucial aspect of experimental design as it dictates the information that can be obtained. researchgate.net Different labeling strategies for L-serine can be employed to probe different aspects of its metabolism.
[1-13C]L-Serine: This tracer is particularly useful for tracking the fate of the carboxyl carbon of serine. It allows for the investigation of reactions where this carbon is either retained or lost, such as the conversion of serine to glycine, which involves the removal of the carboxyl group.
[U-13C]L-Serine: Uniformly labeled serine, where all three carbon atoms are 13C, provides a more comprehensive view of how the entire carbon backbone of serine is incorporated into other metabolites. This is beneficial for tracing serine's contribution to pathways like cysteine and sphingolipid synthesis. pnas.org
[1-13C, 15N]L-Serine: This dual-labeled tracer allows for the simultaneous tracking of both the carbon and nitrogen atoms of serine. This is particularly powerful for studying the interplay between carbon and nitrogen metabolism, such as in amino acid transamination reactions. sci-hub.seisotope.com
The selection of the optimal tracer or combination of tracers often involves in silico simulations to predict which labeling strategy will provide the highest precision for the fluxes of interest. vanderbilt.edu Parallel labeling experiments, where different tracers are used in separate but identical cultures, can also be a powerful approach to enhance the accuracy and scope of the flux analysis. cortecnet.com
Achieving Metabolic and Isotopic Steady States in Experimental Models
For standard 13C-MFA, it is assumed that the biological system is in both a metabolic and isotopic steady state. oup.com
Metabolic Steady State: This implies that the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. mdpi.com In cell culture, this is often approximated during the exponential growth phase where cell growth and nutrient uptake rates are stable. rsc.org
Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites no longer changes over time, indicating that the labeling has fully equilibrated throughout the network. oup.com The time required to reach isotopic steady state can vary significantly between different metabolites and pathways, from minutes for glycolysis to hours for nucleotide biosynthesis. nih.gov
Achieving a true isotopic steady state can be challenging in some systems, particularly in mammalian cells with large intracellular pools and slow turnover rates. mdpi.com In such cases, an alternative approach called isotopically non-stationary MFA (INST-MFA) can be used. INST-MFA analyzes the transient labeling dynamics of metabolites over time, before an isotopic steady state is reached, which can also provide valuable information about flux rates. vanderbilt.edunih.gov
Media Composition and Nutrient Supplementation for Tracing Experiments
The composition of the culture medium is a critical factor in stable isotope tracing experiments. The medium must be carefully formulated to ensure that the only source of the nutrient being traced is the labeled substrate provided. osti.gov
For experiments using L-SERINE (1-13C), a custom medium that lacks unlabeled serine is typically used. pnas.org This ensures that any serine utilized by the cells is the 13C-labeled form. Furthermore, if serum is required for cell growth, dialyzed fetal bovine serum is often used. The dialysis process removes small molecules, including amino acids, from the serum, thus preventing the introduction of unlabeled serine that would dilute the isotopic enrichment and confound the results. nih.gov The use of chemically defined media, where all components and their concentrations are known, is highly recommended to minimize sources of unlabeled carbon and to ensure reproducibility. pnas.org Recently, more physiologically relevant media formulations, such as Human Plasma-Like Medium (HPLM), are being adopted to better mimic in vivo nutrient conditions in tracing studies. biorxiv.org
Preparation of Samples for Isotopic Analysis
The preparation of biological samples for isotopic analysis is a critical phase that dictates the accuracy and reliability of metabolic tracing results. This process involves two principal stages: the extraction of metabolites from the cellular matrix and their subsequent chemical derivatization to ensure compatibility with analytical instrumentation. Each step must be carefully executed to prevent isotopic fractionation, sample degradation, or the introduction of contaminants, thereby ensuring that the analyzed sample is a true representation of the metabolic state at the time of harvesting.
Metabolite Extraction Techniques
The primary goal of metabolite extraction in isotope tracing studies is to efficiently isolate the compounds of interest from the complex biological matrix while simultaneously and instantaneously halting all enzymatic activity. This "quenching" of metabolism is vital to prevent alterations in metabolite concentrations and isotopic labeling patterns after the sample has been collected. embopress.orgbiorxiv.org
Quenching and Extraction:
A widely adopted method for quenching and extraction involves the use of cold organic solvents. For cultured cells, the process typically begins with a rapid wash in cold phosphate-buffered saline (PBS) to remove residual medium components. nih.gov Immediately following this, metabolism is quenched by adding an ice-cold solvent, such as a methanol/water mixture or acetonitrile (B52724). nih.govfrontiersin.org For tissue samples, snap-freezing in liquid nitrogen upon collection is the standard method for quenching, which effectively preserves the metabolic profile. embopress.orgbiorxiv.orgfrontiersin.org
Following quenching, metabolites are extracted. A common and robust method is a biphasic liquid-liquid extraction (LLE), often using a mixture of chloroform (B151607), methanol, and water. This procedure partitions the cellular components based on polarity. Polar metabolites, including L-serine and its downstream products like glycine and lactate (B86563), are recovered in the upper aqueous/methanol phase, while non-polar lipids are separated into the lower chloroform phase. nih.gov Another effective approach involves a single-phase extraction with a cold solvent mixture, such as 80% methanol. aacrjournals.org
Solid-Phase Extraction (SPE):
Solid-phase extraction (SPE) is another powerful technique, particularly useful for cleaning up complex biological fluids like plasma or urine before analysis. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The sorbent selectively retains either the metabolites of interest or the interfering matrix components based on physicochemical properties like polarity or charge. researchgate.netlabmanager.com For amino acid analysis, cation-exchange SPE is often employed, where the positively charged amino acids bind to the negatively charged sorbent, allowing neutral and anionic compounds to be washed away. nih.gov The retained amino acids are then eluted with a suitable solvent. researchgate.net
Interactive Table: Comparison of Metabolite Extraction Techniques
| Technique | Principle | Primary Application | Advantages | Limitations |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases (e.g., aqueous/organic). | Broad extraction of polar and non-polar metabolites from cells and tissues. | Comprehensive extraction; separates metabolite classes by polarity. | Can be labor-intensive; potential for emulsion formation. aurorabiomed.com |
| Single-Phase Solvent Extraction | Use of a single solvent or solvent mixture (e.g., 80% Methanol) to precipitate macromolecules and extract small metabolites. | General metabolite extraction from cells and tissues. | Simple and rapid protocol. | Less selective than biphasic LLE; co-extraction of interfering compounds is possible. |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent material in a cartridge. biotage.com | Sample clean-up and concentration, especially for complex matrices like plasma. researchgate.net | High selectivity; removes interfering matrix components; can be automated. labmanager.comlcms.cz | Sorbent and solvent selection must be optimized for specific analytes; potential for analyte loss if not optimized. |
Derivatization Protocols for Analytical Platforms
Following extraction, metabolites are analyzed by mass spectrometry (MS), typically coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC). The choice of analytical platform often dictates the need for derivatization.
The primary purpose of derivatization is to chemically modify analytes to improve their analytical properties. sigmaaldrich.comresearchgate.net For GC analysis, it is essential to increase the volatility and thermal stability of polar molecules like amino acids, which contain active hydrogens on their carboxyl, amino, and hydroxyl groups. sigmaaldrich.com
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for metabolic flux analysis due to its high chromatographic resolution and the production of reproducible, information-rich fragmentation patterns upon electron ionization. sigmaaldrich.com However, it mandates derivatization for polar metabolites like L-serine.
One of the most common derivatization methods is silylation . The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently used to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.govacs.org This one-step reaction involves heating the dried metabolite extract with MTBSTFA in a solvent like acetonitrile or pyridine (B92270). sigmaaldrich.comnorthwestern.edu The resulting TBDMS-derivatives are significantly more volatile and more stable against moisture than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com Mass spectral analysis of TBDMS-derivatized amino acids yields characteristic fragments, such as the loss of a tert-butyl group (M-57), which are used for quantification and isotopologue analysis. researchgate.net
Another common approach is acylation , often performed in a two-step process. This may involve esterification of carboxyl groups followed by acylation of amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Alkyl chloroformates are also used to create derivatives that are stable and exhibit excellent chromatographic behavior. lcms.cz
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS offers a significant advantage in that it can often analyze amino acids in their native, underivatized form. restek.comthermofisher.com This eliminates the time-consuming derivatization step and avoids potential issues like incomplete reactions or the introduction of isotopic impurities from the derivatizing agent. thermofisher.com Separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography. acs.orglcms.cz However, even in LC-MS, derivatization can sometimes be employed to enhance separation efficiency or improve ionization for certain compounds.
Interactive Table: Common Derivatization Protocols for L-Serine Analysis
| Derivatizing Agent | Analytical Platform | Derivative Formed | Protocol Summary | Key Features |
| MTBSTFA | GC-MS | tert-butyldimethylsilyl (TBDMS) | One-step reaction: Dried extract is heated (e.g., 60-100°C) with MTBSTFA in a solvent (e.g., pyridine). sigmaaldrich.comnorthwestern.edu | Forms stable, moisture-resistant derivatives; produces characteristic mass fragments (e.g., M-57) ideal for flux analysis. sigmaaldrich.comresearchgate.net |
| Alkyl Chloroformates (e.g., Propyl Chloroformate) | GC-MS | N-alkoxycarbonyl esters | Two-step reaction in an aqueous medium, often involving pyridine as a catalyst, followed by extraction into an organic solvent like chloroform. lcms.cz | Fast, robust, and matrix-tolerant reaction; derivatives are analytically versatile. lcms.cz |
| PFPA / Acetic Anhydride | GC-MS | N-pentafluoropropionyl (PFP) esters | Two-step reaction: Esterification (e.g., with HCl in methanol) followed by acylation with the anhydride. nih.gov | Produces stable derivatives with good chromatographic properties. |
| None (Direct Analysis) | LC-MS | Underivatized | Dried extract is reconstituted in a suitable mobile phase for direct injection. restek.comthermofisher.com | Avoids derivatization step, saving time and eliminating associated artifacts; requires optimized chromatography (e.g., HILIC). nih.govthermofisher.com |
Elucidation of Central Metabolic Pathways Using L Serine 1 13c Tracing
Investigation of Glycolytic Flux Dynamics
While L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG), the use of L-SERINE (1-13C) as a tracer provides unique insights into the reverse metabolic flow—from serine back to central carbon metabolism—and its interplay with glycolytic intermediates. annualreviews.orgd-nb.info
Tracing Carbon Flow from Glucose to Serine Precursors
The primary pathway for serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate (3-PG). annualreviews.orgfrontiersin.org Investigating the carbon flow from glucose to serine is typically accomplished using ¹³C-labeled glucose as the tracer and analyzing the resulting mass isotopomers of serine. annualreviews.orgaacrjournals.org
However, tracing with L-SERINE (1-13C) allows researchers to investigate the catabolic fate of serine and its potential to flow back into glycolysis. Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase. asm.orgfrontiersin.org When L-SERINE (1-13C) is used, the ¹³C label is located on the carboxyl carbon. The conversion to pyruvate retains this label, forming [1-¹³C]pyruvate. This labeled pyruvate can then be converted to lactate (B86563) or enter the TCA cycle. By measuring the enrichment of ¹³C in pyruvate and lactate pools, the rate of serine catabolism can be quantified. In some cellular contexts, this flux is minimal. For instance, a study using [U-¹³C₃]serine in HL-60 cells found that the fraction of labeled pyruvate (M+3) was less than 1%, indicating that serine was not significantly catabolized to pyruvate in these cells. nih.gov This demonstrates how serine tracing can reveal the context-dependent nature of its contribution to central carbon pools.
| Precursor | Labeled Carbon Position | Enzyme | Product | Labeled Carbon Position | Metabolic Pathway |
| L-Serine (1-¹³C) | C-1 (Carboxyl) | Serine Dehydratase | Pyruvate | C-1 (Carboxyl) | Serine Catabolism |
| Pyruvate (1-¹³C) | C-1 (Carboxyl) | Lactate Dehydrogenase | Lactate | C-1 (Carboxyl) | Fermentation |
Table 1: Fate of the 1-¹³C Label in Serine Catabolism to Pyruvate. This table illustrates how the label from L-SERINE (1-¹³C) is transferred to pyruvate and subsequently lactate, allowing for the quantification of serine's contribution to these glycolytic end-products.
Distinguishing Glycolytic Pathway Activities (EMP, ED, PPP)
Distinguishing the relative activities of the major glycolytic pathways—Embden-Meyerhof-Parnas (EMP), Entner-Douroudoff (ED), and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)—is achieved by analyzing the distinct labeling patterns of metabolic intermediates that arise from specifically labeled glucose tracers. researchgate.net The labeling pattern of serine, as a downstream product of glycolysis, serves as a critical reporter for the activity of these upstream pathways. researchgate.net
The canonical method uses [1-¹³C]glucose.
Via the EMP pathway , [1-¹³C]glucose is cleaved into two three-carbon molecules, resulting in 3-PG that is unlabeled. Consequently, serine synthesized from this 3-PG will also be unlabeled.
Via the PPP , the C-1 of glucose is lost as CO₂. The remaining carbons are rearranged, leading to the production of 3-PG that can be labeled at the C-2 or C-3 position. Serine synthesized from this 3-PG will therefore be labeled.
By measuring the fraction of labeled versus unlabeled serine, the relative flux through the PPP compared to the EMP pathway can be calculated. nih.govresearchgate.net While L-SERINE (1-¹³C) itself is not the tracer used for this specific analysis, the isotopic signature of serine derived from labeled glucose is fundamental to the investigation.
| Glucose Tracer | Pathway | Fate of ¹³C Label | Labeling in Serine |
| [1-¹³C]Glucose | EMP Pathway | C-1 is retained in pyruvate | Unlabeled |
| [1-¹³C]Glucose | PPP (Oxidative) | C-1 is lost as CO₂ | Labeled at C-2 or C-3 |
Table 2: Isotopomer Analysis of Serine for Distinguishing Glycolytic Pathways. This table shows how using [1-¹³C]glucose as a tracer results in different labeling patterns in serine depending on the active upstream glycolytic pathway. Analysis of these patterns allows for flux determination.
Analysis of One-Carbon Metabolism Interconnections
L-serine is a central node in one-carbon (1C) metabolism, acting as the primary source of one-carbon units for the folate and methionine cycles. d-nb.infobiorxiv.org Tracing with L-SERINE (1-¹³C) offers a precise method to dissect the intricate connections within this vital metabolic network.
Serine-Glycine Interconversion and Folate Cycle Dynamics
The reversible conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), is a gateway into the folate cycle. annualreviews.orgfrontiersin.org This reaction transfers the C-3 carbon of serine to tetrahydrofolate (THF), but the C-1 and C-2 carbons are retained in the product, glycine.
When tracing with L-SERINE (1-¹³C), the label is on the carboxyl group (C-1). Upon conversion by SHMT, this label is transferred directly to the carboxyl group of glycine, producing [1-¹³C]glycine. researchgate.net By monitoring the rate of appearance of [1-¹³C]glycine, researchers can directly measure the forward flux of the SHMT reaction. Conversely, observing the dilution of the L-SERINE (1-¹³C) pool by unlabeled serine synthesized from glycine provides a measure of the reverse flux. These measurements are crucial for understanding how cells balance the pools of serine and glycine and regulate the input of one-carbon units into the folate cycle. annualreviews.orgresearchgate.net
| Tracer | Reaction | Enzyme | Labeled Product | Significance |
| L-Serine (1-¹³C) | Serine to Glycine | SHMT | Glycine (1-¹³C) | Measures forward flux of serine-glycine conversion |
| L-Serine (1-¹³C) | Glycine to Serine | SHMT | Serine (unlabeled) | Dilution of the tracer pool measures reverse flux |
Table 3: Tracing Serine-Glycine Interconversion with L-SERINE (1-¹³C). The table outlines how the ¹³C label on the C-1 position is tracked to quantify the bidirectional flux between serine and glycine.
Contribution to Methyl Group Biogenesis and Methylation Reactions
The one-carbon units donated by serine are essential for the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. frontiersin.orgnih.gov While the methyl group itself comes from the C-3 of serine, studies using labeled serine have revealed a more complex and critical role for the entire serine molecule in supporting methylation.
A key study using ¹³C-labeled serine demonstrated that under conditions where methionine is available, serine does not contribute directly to the one-carbon unit that recycles homocysteine to methionine. nih.gov However, serine availability was found to be essential for maintaining methylation reactions. The research showed that serine starvation led to a significant decrease in the ratio of SAM to S-adenosylhomocysteine (SAH), indicating a block in the conversion of methionine to SAM. nih.gov This block was attributed to reduced de novo synthesis of ATP, a process heavily reliant on one-carbon units from serine for purine (B94841) synthesis. As the conversion of methionine to SAM requires an ATP molecule, serine metabolism supports methylation by ensuring the availability of the necessary ATP cofactor. nih.gov Tracing with L-SERINE (1-¹³C) can be used to follow the carbon backbone into the purine synthesis pathway, which ultimately generates the ATP required for SAM synthesis, thus elucidating this indirect but vital connection.
| Condition | Intracellular Methionine Level | Intracellular SAM Level | SAM/SAH Ratio | Implication |
| Serine-Fed Cells | Baseline | Baseline | High | Normal SAM synthesis and methylation potential |
| Serine-Starved Cells | Increased | Decreased | Low | Impaired conversion of Methionine to SAM |
Table 4: Effect of Serine Availability on Methionine Cycle Metabolites. This table, based on findings from Maddocks et al. (2016), shows that serine availability is critical for the conversion of methionine to the methyl donor SAM, a process dependent on ATP derived from serine-fueled purine synthesis. nih.gov
Assessment of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
The TCA cycle is a central hub of energy metabolism that must be replenished (anaplerosis) when its intermediates are withdrawn for biosynthetic processes (cataplerosis). researchgate.netwikipedia.org Serine metabolism is tightly linked to the TCA cycle, both contributing to and drawing from its pool of intermediates.
L-SERINE (1-¹³C) tracing is particularly effective for studying the anaplerotic flux from serine into the TCA cycle. As described previously, serine can be converted to [1-¹³C]pyruvate. This pyruvate has two main fates for entering the TCA cycle:
Pyruvate Dehydrogenase (PDH): This enzyme converts pyruvate to acetyl-CoA, cleaving off the C-1 carboxyl group as CO₂. In this case, the ¹³C label from L-SERINE (1-¹³C) is lost, and the resulting acetyl-CoA is unlabeled.
Pyruvate Carboxylase (PC): This anaplerotic enzyme converts pyruvate to oxaloacetate, a four-carbon TCA cycle intermediate. This reaction retains the C-1 carboxyl group. Therefore, tracing with L-SERINE (1-¹³C) will produce [1-¹³C]oxaloacetate.
The appearance of M+1 labeled TCA cycle intermediates, such as malate, fumarate, and citrate (B86180) (after one turn of the cycle), is a direct measure of serine-driven anaplerotic flux via pyruvate carboxylase. biorxiv.org This allows researchers to quantify the importance of serine as a source for replenishing the TCA cycle, a pathway that is often highly active in proliferating cells. d-nb.info Conversely, cataplerosis, the withdrawal of TCA intermediates (e.g., oxaloacetate being used for gluconeogenesis to produce 3-PG for serine synthesis), is a key driver for anaplerotic demand. d-nb.info Thus, by measuring serine-driven anaplerosis, one can infer the extent of cataplerotic activity that necessitates such replenishment.
| Entry Pathway | Labeled Precursor | Labeled Product | Fate of ¹³C Label | Measured Flux |
| Pyruvate Dehydrogenase | Pyruvate (1-¹³C) | Acetyl-CoA | Lost as ¹³CO₂ | Not directly traced with 1-¹³C label |
| Pyruvate Carboxylase | Pyruvate (1-¹³C) | Oxaloacetate (1-¹³C) | Retained | Anaplerosis |
Table 5: Anaplerotic Contribution of L-SERINE (1-¹³C) to the TCA Cycle. This table details how L-SERINE (1-¹³C) can distinguish the anaplerotic pyruvate carboxylase pathway from the oxidative pyruvate dehydrogenase pathway, enabling quantification of serine's role in replenishing the TCA cycle.
Tracing Serine-Derived Carbon into TCA Cycle Intermediates
L-serine metabolism is intricately connected to the tricarboxylic acid (TCA) cycle, a central hub for energy production and biosynthetic precursor supply. researchgate.net By using L-SERINE (1-13C) as a tracer, the contribution of serine's carbon backbone to the pool of TCA cycle intermediates can be meticulously mapped. The labeled carboxyl carbon of serine can enter the TCA cycle through several routes.
One major route involves the conversion of serine to pyruvate, which can then be converted to acetyl-CoA and enter the TCA cycle to form citrate. Alternatively, pyruvate can be carboxylated to form oxaloacetate, another TCA cycle intermediate. biorxiv.org Furthermore, during the de novo synthesis of serine via the phosphorylated pathway, the transamination step catalyzed by phosphoserine aminotransferase (PSAT) converts glutamate (B1630785) to α-ketoglutarate, directly replenishing this TCA cycle intermediate in a process known as anaplerosis. rupress.org
Isotopic tracing experiments allow for the detection of the ¹³C label in various TCA cycle intermediates. For instance, if L-SERINE (1-13C) is converted to pyruvate and then to acetyl-CoA, the label will appear in citrate. Subsequent turns of the cycle would then distribute the label into α-ketoglutarate, succinate, fumarate, and malate. The specific pattern and rate of label incorporation into these molecules provide quantitative data on the flux through these pathways. researchgate.net
Table 1: Tracing of ¹³C from L-SERINE (1-13C) into TCA Cycle Intermediates This interactive table outlines the primary metabolic conversions that facilitate the entry of serine's carboxyl carbon into the TCA cycle.
| Starting Compound | Key Conversion Steps | Resulting TCA Intermediate |
|---|---|---|
| L-Serine (1-¹³C) | Serine → Pyruvate → Acetyl-CoA | Citrate (labeled) |
| L-Serine (1-¹³C) | Serine → Pyruvate → Oxaloacetate | Oxaloacetate (labeled) |
| L-Serine Biosynthesis | Glutamate → α-Ketoglutarate (via PSAT) | α-Ketoglutarate (unlabeled, but flux is linked) |
Impact on Reductive and Oxidative TCA Cycle Fluxes
The TCA cycle is not a simple unidirectional loop; it operates both in an oxidative (clockwise) direction to generate NADH and FADH₂ for energy production, and in a reductive (counter-clockwise) direction, primarily for biosynthetic purposes. Serine metabolism, traced with L-SERINE (1-13C), has a significant impact on the balance between these two fluxes.
Reductive Flux: The synthesis of serine is also closely tied to TCA cycle dynamics. De novo serine synthesis consumes the glycolytic intermediate 3-phosphoglycerate, which can alter the amount of pyruvate available to enter the TCA cycle. embopress.org This can influence the cell's reliance on other anaplerotic sources, such as glutamine. The reductive carboxylation of α-ketoglutarate (derived from glutamine) to citrate is a key reaction in the reductive TCA cycle, often used to support lipid synthesis in proliferating cells. By influencing the availability of TCA cycle substrates and intermediates, serine metabolism indirectly affects the rate of reductive flux. embopress.org For example, under certain conditions, the relative contribution of glutamine to citrate production via reductive carboxylation increases when glycolytic flux into the TCA cycle is altered, a process that can be influenced by the demands of serine biosynthesis. embopress.org
De Novo Biosynthesis Pathway Elucidation
L-serine is a non-essential amino acid that can be synthesized within the body through several distinct metabolic routes. isotope.com Isotopic tracing with labeled precursors is fundamental to identifying which of these pathways are active in a given cell type or condition.
Identification of Serine Synthesis Routes (Phosphorylated, Glycerate, Glycolate)
Living organisms utilize up to three different pathways for the de novo synthesis of L-serine. frontiersin.org L-SERINE (1-13C) tracing, along with tracing from labeled glucose, helps to delineate the activity of these routes.
Phosphorylated Pathway: This is considered the principal route for serine biosynthesis in most organisms, including mammals and plants. rupress.orgfrontiersin.org It begins with the glycolytic intermediate 3-phosphoglycerate (3-PG). frontiersin.orgnih.gov Isotopic tracing experiments using [U-¹³C]glucose show extensive labeling of serine, confirming that its carbon backbone is derived from glucose via this pathway. annualreviews.org The pathway proceeds through three enzymatic steps, initiated by 3-phosphoglycerate dehydrogenase (PHGDH). nih.gov
Glycerate Pathway: This pathway represents an alternative, non-phosphorylated route. In plants, it is thought to operate in the peroxisomes. oup.com It is often considered a route for serine catabolism rather than its primary synthesis in many organisms. rupress.org
Glycolate (B3277807) Pathway: Primarily associated with photorespiration in plants and some algae, this pathway operates in the mitochondria. frontiersin.orgoup.com It involves the conversion of glycolate to glycine, and subsequently, the combination of two glycine molecules to form one molecule of serine. nih.gov Experiments feeding organisms like Euglena gracilis with ¹⁴C-glycolate have demonstrated its conversion into labeled glycine and serine, confirming the activity of this pathway. tandfonline.com
Enzymatic Characterization within Serine Biosynthetic Pathways
Isotopic tracers are crucial for characterizing the enzymes that constitute the serine biosynthetic pathways, particularly the phosphorylated pathway. oup.com
The three key enzymes of the phosphorylated pathway are:
3-Phosphoglycerate Dehydrogenase (PHGDH): This is the rate-limiting enzyme that catalyzes the first committed step: the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.govnhri.org.tw Its activity is essential, and genetic defects in PHGDH lead to severe neurological disorders due to serine deficiency. nhri.org.tw
Phosphoserine Aminotransferase (PSAT): This enzyme catalyzes the reversible transamination of 3-phosphohydroxypyruvate to 3-phosphoserine, using glutamate as the amino donor and producing α-ketoglutarate. nih.gov This step directly links serine synthesis to glutamate metabolism and the TCA cycle. rupress.org
Phosphoserine Phosphatase (PSPH): This enzyme performs the final, irreversible step of the pathway, which is the dephosphorylation of 3-phosphoserine to yield L-serine. nih.govnih.gov
Tracing studies using ¹³C-labeled glucose or other precursors allow researchers to measure the flux through this entire pathway and assess the in-vivo activity of these enzymes under various physiological and pathological conditions. annualreviews.orgoup.com
Table 2: Key Enzymes of the Phosphorylated Serine Biosynthesis Pathway This interactive table summarizes the function of the core enzymes in the main de novo serine synthesis route.
| Enzyme | Abbreviation | Function | Pathway Step |
|---|---|---|---|
| 3-Phosphoglycerate Dehydrogenase | PHGDH | Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate | Step 1 (Rate-limiting) |
| Phosphoserine Aminotransferase | PSAT | Converts 3-phosphohydroxypyruvate to 3-phosphoserine | Step 2 |
| Phosphoserine Phosphatase | PSPH | Dephosphorylates 3-phosphoserine to L-serine | Step 3 (Irreversible) |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-SERINE (1-13C) |
| L-Serine |
| Pyruvate |
| Acetyl-CoA |
| Citrate |
| Oxaloacetate |
| Glutamate |
| α-Ketoglutarate |
| Succinate |
| Fumarate |
| Malate |
| NADH |
| FADH₂ |
| 3-Phosphoglycerate (3-PG) |
| 3-Phosphohydroxypyruvate |
| 3-Phosphoserine |
| Glucose |
| Glycine |
| Glycerate |
Investigation of Specialized Metabolic Networks Via L Serine 1 13c
Amino Acid Metabolism Integration
L-serine is a pivotal hub in amino acid metabolism, directly participating in the synthesis of several other amino acids and intersecting with key pathways like the transsulfuration pathway. nih.govmdpi.com
Interactions with Glycine (B1666218), Cysteine, and Taurine (B1682933) Synthesis
L-serine is intricately linked to the metabolism of glycine, cysteine, and taurine. nih.govscirp.org The reversible conversion of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a fundamental reaction in one-carbon metabolism. biorxiv.org This interconversion not only balances the cellular pools of serine and glycine but also generates one-carbon units essential for various biosynthetic processes. researchgate.net
The synthesis of cysteine from L-serine occurs via the transsulfuration pathway, where L-serine condenses with homocysteine to form cystathionine (B15957), which is then cleaved to produce cysteine. nih.govucd.ie This pathway is a primary route for endogenous cysteine production. nih.gov Furthermore, L-serine metabolism influences the concentration of taurine, a sulfur-containing amino acid, although the precise mechanisms are still under investigation. scirp.org Studies have shown that L-serine administration can lead to a decrease in extracellular taurine levels in the brain. scirp.org
Isotopic tracing studies using labeled serine, such as [2-(15)N(13)C]serine, have been instrumental in quantifying the contribution of serine to the glycine pool. nih.gov These studies have demonstrated that a significant portion of the plasma glycine pool is derived from serine. nih.gov
Transsulfuration Pathway Analysis
The transsulfuration pathway is the metabolic route that converts methionine to cysteine, with L-serine serving as the acceptor of the sulfur atom from homocysteine. nih.gov This pathway is catalyzed by two key pyridoxal-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govucd.ie CBS catalyzes the initial condensation of L-serine and homocysteine to form cystathionine. nih.gov
The activity of the transsulfuration pathway can be monitored using isotopic tracers. For instance, studies using [3-¹³C]serine have shown its incorporation into cystathionine and subsequently into glutathione (B108866) (GSH), a downstream product of cysteine, confirming the active contribution of this pathway to de novo cysteine synthesis. nih.gov The degree of labeling in these metabolites provides a quantitative measure of the pathway's flux. Research has indicated that under conditions of extracellular cysteine limitation, an active transsulfuration pathway is crucial for maintaining cellular growth and survival by ensuring a steady supply of cysteine for protein and GSH synthesis. nih.gov However, under certain experimental conditions with low methionine intake, the activity of the transsulfuration pathway and the subsequent enrichment of ¹³C from [3-¹³C]serine into cysteine may be low. physiology.org
Table 1: Key Enzymes and Reactions in L-serine-Related Amino Acid Metabolism
| Pathway | Key Enzyme(s) | Reactants | Products | Isotopic Tracer Application |
|---|---|---|---|---|
| Glycine Synthesis | Serine Hydroxymethyltransferase (SHMT) | L-serine, Tetrahydrofolate | Glycine, 5,10-Methylenetetrahydrofolate | [2-(15)N(13)C]serine used to quantify conversion to glycine. nih.gov |
| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | L-serine, Homocysteine | Cysteine, α-ketobutyrate, Ammonia | [3-¹³C]serine traces carbon flow into cystathionine and glutathione. nih.gov |
Lipid Metabolism Connections
L-serine is an essential building block for the synthesis of major classes of lipids, including phospholipids (B1166683) and sphingolipids, which are critical components of cellular membranes. nih.govbiorxiv.org
Phospholipid Synthesis (e.g., Phosphatidylserine)
Phosphatidylserine (B164497) (PS) is a key phospholipid synthesized directly from L-serine. nhri.org.twnih.gov The primary route for PS biosynthesis in mammalian cells involves a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced by L-serine. uniprot.org This reaction is catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). uniprot.org
Tracing studies using radiolabeled L-serine have been fundamental in elucidating the dynamics of PS synthesis and turnover. nih.gov For example, experiments with L-serine-U-¹⁴C injected into rats showed rapid incorporation of the label into liver phosphatidylserine. nih.gov These studies have helped to determine the half-life and turnover rates of PS, revealing it to be a dynamic molecule within the cell. nih.gov The ¹³C label from L-SERINE (1-13C) would be incorporated into the serine head group of phosphatidylserine, allowing for precise tracking of its synthesis and downstream metabolism.
Sphingolipid Biosynthesis Pathways
The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA. ulb.ac.beresearchgate.netnih.gov This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netnih.gov The reaction forms 3-ketodihydrosphingosine, which is then further metabolized to produce the sphingoid base backbone, the structural core of all sphingolipids, including ceramides (B1148491) and more complex sphingolipids. researchgate.net
The indispensable role of L-serine in this pathway has been demonstrated in various model systems. ulb.ac.be For instance, in Saccharomyces cerevisiae, maintaining sphingolipid homeostasis is critically dependent on the availability of serine. ulb.ac.be Isotopic labeling with L-SERINE (1-13C) would introduce the ¹³C atom into the backbone of newly synthesized sphingolipids, enabling detailed analysis of their synthesis, trafficking, and degradation. This approach is invaluable for understanding the regulation of sphingolipid metabolism and its role in cellular processes.
Table 2: L-serine's Role in Lipid Synthesis
| Lipid Class | Key Enzyme | Initial Substrates | Resulting Lipid | Significance of L-serine |
|---|---|---|---|---|
| Phospholipids | Phosphatidylserine Synthase (PSS1/2) | L-serine, Phosphatidylcholine/Phosphatidylethanolamine | Phosphatidylserine | Provides the polar head group. uniprot.org |
| Sphingolipids | Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine (precursor to all sphingolipids) | Forms the initial backbone of the lipid. researchgate.netnih.gov |
Nucleotide Biosynthesis Contributions
L-serine is a major contributor to nucleotide biosynthesis through its central role in one-carbon metabolism. annualreviews.orghmdb.ca The catabolism of L-serine to glycine by SHMT releases a one-carbon unit that is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. biorxiv.organnualreviews.org This one-carbon unit is essential for the de novo synthesis of purine (B94841) nucleotides and thymidylate (a pyrimidine (B1678525) nucleotide). hmdb.caresearchgate.net
Purine and Pyrimidine Synthesis via One-Carbon Units
L-serine is a pivotal contributor to one-carbon (1C) metabolism, a fundamental network that provides single-carbon units for the synthesis of essential biomolecules, including purines and pyrimidines. oup.comresearchgate.netwikipedia.org The catabolism of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), concurrently generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH2-THF). oup.comnih.gov This CH2-THF can be further converted to other one-carbon derivatives that are directly incorporated into the purine and pyrimidine rings.
The use of L-SERINE (1-13C) allows for precise tracking of this one-carbon donation. When L-SERINE (1-13C) is introduced into a biological system, the ¹³C label is transferred to the one-carbon pool. Consequently, this label can be detected in the newly synthesized purine and pyrimidine bases. For instance, one-carbon units derived from serine are utilized in the formation of the C2 and C8 positions of the purine ring and the methyl group of thymine (B56734) in pyrimidine synthesis. researchgate.net Research has demonstrated that serine donates one-carbon units for the synthesis of both guanine (B1146940) and adenine (B156593). researchgate.net Tracing studies have shown significant labeling of guanine and adenine from isotopically labeled serine. researchgate.net
This isotopic labeling strategy provides quantitative insights into the flux of one-carbon units from serine into nucleotide biosynthesis. Such studies are critical for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as rapid cell proliferation seen in cancer, where the demand for nucleotides is significantly elevated. oup.comrupress.org
Table 1: Key Enzymes and Reactions in Serine-Mediated One-Carbon Metabolism for Nucleotide Synthesis
| Enzyme | Reaction | Role in Nucleotide Synthesis |
|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | L-serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylene-THF + H₂O | Generates one-carbon units from serine. oup.comnih.gov |
| Methylene-THF Dehydrogenase | 5,10-Methylene-THF + NADP⁺ ⇌ 5,10-Methenyl-THF + NADPH + H⁺ | Produces methenyl-THF for purine synthesis. |
| Methenyl-THF Cyclohydrolase | 5,10-Methenyl-THF + H₂O ⇌ 10-Formyl-THF + H⁺ | Generates formyl-THF for purine synthesis. |
| Formyl-THF Synthetase | Formate + THF + ATP → 10-Formyl-THF + ADP + Pi | An alternative route to generate formyl-THF. |
| Thymidylate Synthase (TS) | 5,10-Methylene-THF + dUMP → dTMP + Dihydrofolate (DHF) | Donates a one-carbon unit for thymidylate synthesis. researchgate.net |
Redox Homeostasis and Antioxidant Pathways
L-serine metabolism is intricately linked to the maintenance of cellular redox balance, a critical process for protecting cells against oxidative damage. researchgate.netfrontiersin.orgnih.gov This connection is primarily established through its contributions to the synthesis of glutathione and the production of NADPH.
Glutathione Synthesis Regulation
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-enzymatic antioxidant in the cell. frontiersin.org L-serine plays a crucial role in regulating GSH synthesis by providing the glycine backbone. Through the action of SHMT, L-serine is converted to glycine, which is then available for incorporation into the glutathione molecule. frontiersin.orgnih.gov
Isotopic tracing with L-SERINE (1-13C) can be used to monitor the flux of serine-derived glycine into the glutathione pool. This allows researchers to assess how changes in serine metabolism impact the cell's capacity to synthesize this critical antioxidant. Studies have shown that serine can alleviate oxidative stress by supporting glutathione synthesis. nih.gov This is particularly relevant in conditions of high oxidative stress, where the demand for GSH is increased. explorationpub.com
NADPH Production Linkages
NADPH is a vital reducing equivalent that plays a central role in antioxidant defense by regenerating reduced glutathione from its oxidized form (GSSG) via glutathione reductase. frontiersin.orgnih.gov The serine-driven one-carbon metabolism is a significant source of cellular NADPH. frontiersin.orgfrontiersin.orgnih.gov
The conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, a step in the folate cycle that is fueled by serine, is catalyzed by methylene-THF dehydrogenase and concurrently reduces NADP⁺ to NADPH. frontiersin.org Therefore, the flux through the serine-one-carbon network directly contributes to the cellular NADPH pool.
By using L-SERINE (1-13C), it is possible to trace the carbon flow through this pathway and, in conjunction with other metabolic measurements, infer the associated production of NADPH. Understanding this linkage is crucial, as it highlights a mechanism by which cells can couple amino acid metabolism to their antioxidant defense systems. This connection is of particular interest in cancer metabolism, where cells often exhibit both increased serine metabolism and a heightened need for NADPH to counteract the pro-oxidative tumor microenvironment. frontiersin.org
Table 2: Contribution of L-Serine Metabolism to Redox Homeostasis
| Metabolic Contribution | Mechanism | Key Molecules Involved |
|---|---|---|
| Glutathione Synthesis | Provides the glycine precursor for glutathione. frontiersin.orgnih.gov | L-serine, Glycine, Glutathione (GSH) |
| NADPH Production | The folate cycle, fueled by serine, generates NADPH. frontiersin.orgfrontiersin.orgnih.gov | L-serine, 5,10-Methylene-THF, NADPH |
Applications of L Serine 1 13c in Diverse Biological Systems Research
Cellular and Subcellular Metabolic Profiling
L-SERINE (1-13C) is instrumental in dissecting the complexities of metabolic networks within different biological systems, from single-celled organisms to complex mammalian tissues. By tracing the incorporation of the 13C label into downstream metabolites, researchers can quantify metabolic fluxes and identify alterations in pathway activity.
Studies in Mammalian Cell Lines (e.g., Astrocytes, Cancer Cells)
In mammalian cells, L-serine is a central player in biosynthesis and energy metabolism. researchgate.net Tracing studies with L-SERINE (1-13C) and other labeled precursors have been crucial in understanding its role in both normal and diseased states, particularly in cancer.
Rapidly proliferating cancer cells often exhibit altered serine metabolism. annualreviews.orgresearchgate.net Isotope tracing has shown that many cancer cell lines have high rates of de novo L-serine biosynthesis from glucose. annualreviews.org However, the uptake of extracellular serine is also critical and can be the primary source for processes like nucleotide synthesis. mit.edu For instance, in breast cancer cells, tracing with 13C-labeled glucose revealed that under nutrient-limiting conditions, the 13C-enrichment in serine was low, suggesting a reliance on other sources or altered metabolic pathways. mdpi.com In some cancer models, serine deprivation has been shown to reduce the levels of M+3 serine derived from U-13C glucose, indicating a decrease in the amount of glucose being channeled into serine synthesis. nih.govresearchgate.net
Astrocytes, a type of glial cell in the brain, are known to be major producers of L-serine. annualreviews.orgunimib.it This astrocytic L-serine is crucial for neuronal function, as neurons have a limited capacity for de novo serine synthesis. biorxiv.org L-serine produced by astrocytes serves as a precursor for important biomolecules, including sphingolipids, phosphatidylserine (B164497), and the neuromodulators glycine (B1666218) and D-serine. unimib.itbiorxiv.org Studies on human iPSC-derived astrocytes have highlighted the importance of serine metabolism during their differentiation. unimib.it
The table below summarizes key findings from metabolic tracing studies in mammalian cells.
| Cell Type | Tracer Used | Key Finding |
| Cancer Cells (General) | [U-13C]glucose | High rates of de novo L-serine biosynthesis in rapidly proliferating cells. annualreviews.org |
| Breast Cancer Cells (MCF-7) | [U-13C6]glucose | Under limiting glucose/glutamine, serine showed low 13C-enrichment, indicating reliance on external sources or alternative pathways. mdpi.com |
| Colon Cancer Cells (HCT116) | [U-13C]glucose | Serine deprivation led to a reduction of M+3 serine from glucose, indicating less glucose diversion to serine synthesis. nih.govresearchgate.net |
| Astrocytes | Not specified | Major producers of L-serine, which is essential for neuronal function and the synthesis of neuromodulators. annualreviews.orgunimib.itbiorxiv.org |
| Neutrophil-like Cells (HL-60) | [U-13C3]serine | Serine was not significantly broken down for central carbon metabolism. nih.gov |
Research in Yeast and Microorganism Metabolism
Yeast, particularly Saccharomyces cerevisiae, is a widely used model organism for studying fundamental aspects of eukaryotic cell metabolism. L-SERINE (1-13C) and other isotopic tracers have been employed to elucidate the roles of serine in yeast metabolism, which can differ from its roles in mammalian cells.
In S. cerevisiae, the addition of extracellular L-serine can act as a nutrient source rather than primarily as a donor of one-carbon units. oup.comnih.gov When L-serine is abundant, it can be catabolized to pyruvate (B1213749) and ammonia, allowing the yeast to utilize it as both a carbon and nitrogen source. oup.com This process involves the induction of the enzyme serine (threonine) dehydratase, encoded by the CHA1 gene. oup.comnih.gov
Metabolic flux analysis using 13C-labeled substrates has revealed significant variability in the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle among different yeast species, with the split ratio of serine derived from glycolysis being a key point of difference. oup.com Studies have also shown that in the absence of key serine transporters like Gnp1, the uptake of serine is significantly reduced, impacting downstream metabolic pathways such as sphingolipid biosynthesis. nih.gov Furthermore, research has indicated that L-serine supplementation can extend the chronological lifespan of yeast through a mechanism dependent on one-carbon metabolism. researchgate.net
In other microorganisms like Escherichia coli, L-serine metabolism is also a key area of research, particularly for industrial applications such as the biotechnological production of L-serine. nih.govmdpi.commdpi.com Tracing studies help to understand and optimize the metabolic pathways leading to L-serine production. For example, in E. coli, serine is the first amino acid to be consumed in a medium containing multiple amino acids and glucose. diva-portal.org
The following table highlights research findings in yeast and microorganism metabolism.
| Organism | Key Focus | Finding |
| Saccharomyces cerevisiae | Response to L-serine | L-serine acts as a nutrient source, being catabolized to pyruvate and ammonia. oup.comnih.gov |
| Saccharomyces cerevisiae | Lifespan | L-serine supplementation can extend chronological lifespan via one-carbon metabolism. researchgate.net |
| Saccharomyces cerevisiae | Serine Transport | The Gnp1 transporter is a major contributor to intracellular serine levels. nih.gov |
| Escherichia coli | Amino Acid Utilization | Serine is the first amino acid consumed in a mixed amino acid and glucose medium. diva-portal.org |
| Trypanosoma cruzi | Energy Metabolism | Serine can be used for ATP production through a serine/threonine dehydratase. asm.org |
Investigation of Ex Vivo Tissue Metabolism (e.g., Human Liver Tissue)
Studying metabolism in intact tissues provides a more physiologically relevant context than cultured cells. Ex vivo tissue slice cultures, combined with stable isotope tracing, are a valuable tool for this purpose.
In the context of liver metabolism, studies using 13C-labeled tracers in human liver slices have provided insights into pathways like gluconeogenesis and the TCA cycle. dntb.gov.uabiorxiv.org Research using 13C-labeled serine and other tracers in murine models has demonstrated that de novo cysteine synthesis from serine is highest in the liver and pancreas. nih.gov
Furthermore, investigations into non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC) have utilized 13C tracing to uncover metabolic reprogramming. In a mouse model of diet-induced liver tumorigenesis, an increase in serine biosynthesis was observed in tumors compared to healthy liver tissue. unina.it This highlights the importance of the serine synthesis pathway in supporting tumor growth in vivo.
Elucidation of Metabolic Reprogramming in Cellular States
Cells dynamically reprogram their metabolic pathways in response to various cues, including changes in nutrient availability, environmental stress, and developmental signals leading to proliferation or differentiation. L-SERINE (1-13C) is a key tool for investigating these metabolic shifts.
Response to Nutrient Availability and Stress Conditions
Nutrient availability is a major determinant of cellular metabolic state. When nutrients are scarce, cells must adapt their metabolism to survive. Serine metabolism is often at the center of these adaptations.
Serine starvation can induce a stress response and significant metabolic reprogramming in cancer cells. frontiersin.orgcarcinogenesis.comspandidos-publications.com This can involve the activation of transcription factors like p53, which can promote cell survival under nutrient-deprived conditions. carcinogenesis.com Studies have shown that restricting dietary serine and glycine can slow tumor growth in animal models. frontiersin.org In breast cancer cells, limiting glucose and glutamine concentrations alters the 13C-labeling of serine from glucose, indicating a shift in metabolic fluxes under nutrient stress. mdpi.com
In microorganisms, nutrient stress also leads to metabolic adjustments. In the inflamed gut, for example, E. coli can shift its metabolism to catabolize L-serine to gain a competitive fitness advantage. nih.gov The availability of L-serine in the gut is largely dependent on dietary intake. nih.gov In plants, nitrogen-limiting conditions can also lead to metabolic reprogramming, with sphingolipid metabolism, which starts with the condensation of L-serine and palmitoyl-CoA, playing a role in the stress response. biorxiv.org
Alterations in Cell Proliferation and Differentiation Studies
Cell proliferation and differentiation are processes that are tightly linked to metabolic activity. The demand for biomass precursors, such as nucleotides and amino acids, is high in proliferating cells, and serine metabolism plays a crucial role in meeting these demands. researchgate.netannualreviews.orgmedchemexpress.com
L-serine is essential for the proliferation of many cell types, including cancer cells and immune cells. medchemexpress.comnih.gov It provides one-carbon units for nucleotide synthesis and is a precursor for other amino acids and lipids. researchgate.netnih.gov Tracing studies have shown that in some cancer cells, there is a preference for using extracellular serine for nucleotide production. mit.edu The serine synthesis pathway is often upregulated in tumors to support rapid proliferation. researchgate.netrupress.org
The process of differentiation also involves significant metabolic reprogramming. In the nervous system, de novo L-serine synthesis is critical for neural proliferation and differentiation. biorxiv.orgfrontiersin.org Neural progenitor cells express the enzymes for serine synthesis, while mature neurons lose this ability and rely on astrocytes for their L-serine supply. biorxiv.org This switch in serine metabolism is a hallmark of neural maturation. biorxiv.org In neutrophil-like HL-60 cells, differentiation is accompanied by a decrease in glucose uptake and glycolytic flux, while the flux through the TCA cycle remains constant, as revealed by 13C metabolic flux analysis. nih.gov
The table below summarizes findings related to metabolic reprogramming during proliferation and differentiation.
| Cellular Process | Model System | Key Finding |
| Proliferation | Cancer Cells | Serine metabolism is often upregulated to provide biomass precursors for rapid growth. researchgate.netrupress.org |
| Proliferation | Effector T Cells | L-serine provides glycine and one-carbon units to promote proliferation. nih.gov |
| Differentiation | Neural Progenitor Cells | De novo L-serine synthesis is essential for proliferation and differentiation. biorxiv.orgfrontiersin.org |
| Differentiation | Neutrophil-like Cells (HL-60) | Glycolytic flux decreases with differentiation, while TCA cycle flux is maintained. nih.gov |
Plant Metabolic Research
The stable isotope-labeled compound, L-SERINE (1-13C), serves as a powerful tool in plant biology to trace and quantify the flux of serine through various metabolic pathways. Its use has been instrumental in elucidating the intricate network of reactions connected to photorespiration, as well as nitrogen and sulfur metabolism.
Photorespiration is a complex metabolic process in plants that recycles 2-phosphoglycolate, a toxic byproduct of the RuBisCO enzyme's oxygenase activity. Serine is a key intermediate in this pathway. The use of carbon-13 (¹³C) labeled precursors, such as ¹³CO₂, allows researchers to track the movement of carbon atoms through the photorespiratory cycle. mdpi.comnih.govresearchgate.net
Tracing Carbon Flux:
Isotopic labeling studies, often employing techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been crucial in understanding the partitioning of carbon between photorespiratory recycling, storage, and its utilization in other metabolic pathways. mdpi.comnih.govresearchgate.net By supplying plants with ¹³CO₂, scientists can follow the incorporation of the ¹³C label into photorespiratory intermediates like glycine, serine, and glycerate. mdpi.com This allows for the calculation of metabolic flux rates and helps to determine the efficiency of the photorespiratory cycle under different environmental conditions. mdpi.comresearchgate.net
Research has shown that under conditions that promote photorespiration (e.g., high oxygen or low carbon dioxide concentrations), there is a noticeable build-up of labeled glycine and serine. mdpi.com However, studies using ¹³C labeling have demonstrated that the proportion of these molecules that escape the main photorespiratory recycling pathway is very small, indicating a highly efficient process. mdpi.comnih.gov
Key Research Findings from ¹³C Labeling Studies:
| Experimental Condition | Observation | Implication |
| Increased Photorespiration | General decline in non-labeled glycine and serine. mdpi.comresearchgate.net | Indicates active incorporation of labeled carbon into the photorespiratory pathway. |
| Standard and High CO₂ | Peak labeling of ¹³C₃-serine. mdpi.com | Maximal labeling occurs when the ¹³C flux through the pathway is optimal. |
| Varying O₂ and CO₂ | Build-up rates of glycine and serine are generally low (≤ 0.1 µmol m⁻² s⁻¹). mdpi.com | Demonstrates the high efficiency of glycine-to-serine conversion and subsequent recycling. |
These isotopic methods have provided strong evidence against the once-debated idea that a significant portion of photorespiratory glycine and serine is not recycled, which would alter the stoichiometry of the process. mdpi.comnih.govresearchgate.net
Serine metabolism is intricately linked with both nitrogen (N) and sulfur (S) assimilation in plants. uv.esresearchgate.netuv.es Serine provides the carbon backbone for the synthesis of cysteine, the primary entry point for reduced sulfur into organic compounds. oup.com The synthesis of O-acetylserine (OAS) from serine is a critical step, which then reacts with sulfide (B99878) to form cysteine. oup.com
Role of Serine Biosynthesis Pathways:
Plants have multiple pathways for serine biosynthesis: the photorespiratory glycolate (B3277807) pathway (GPSB), the phosphorylated pathway (PPSB), and the glycerate pathway. uv.esoup.comfrontiersin.org While the GPSB, located in mitochondria, is the major source of serine in photosynthetic tissues, the plastid-localized PPSB plays a crucial role in non-photosynthetic tissues and in coordinating nutrient status. oup.comoup.com
Investigating Metabolic Connections with Isotopic Tracers:
Studies have revealed that redirecting the flux of glycine away from the photorespiratory pathway can positively impact the nitrogen and sulfur content in plants. oup.comnsf.gov This highlights the serine-glycine-one-carbon metabolic network as a central integrator of nutrient status in plants, similar to its role in mammals. oup.comnih.govnih.gov
Insights from Research on Serine and Nutrient Metabolism:
| Metabolic Pathway/Condition | Key Finding | Significance |
| Phosphorylated Pathway of Serine Biosynthesis (PPSB) | Deficiency leads to reduced nitrogen and sulfur content and triggers a nutrient deficiency response. oup.comnsf.govresearchgate.net | PPSB-derived serine is critical for nutrient assimilation and overall plant growth. researchgate.netresearchgate.net |
| Photorespiratory Glycine Flux | Redirecting glycine flux out of the photorespiratory cycle increases nitrogen and sulfur levels. oup.comnsf.gov | Demonstrates the regulatory role of the serine-glycine network in nutrient balance. |
| Serine as a Metabolic Signal | Exogenous application of serine can down-regulate the expression of key photorespiratory enzymes like glycine decarboxylase (GDC) and serine hydroxymethyltransferase (SHM1). nih.gov | Suggests that serine levels act as a feedback mechanism to control the photorespiratory pathway. |
Advanced Analytical Techniques for L Serine 1 13c and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of L-serine (1-13C) research, NMR is instrumental in elucidating metabolic pathways and quantifying isotopic enrichment.
13C-NMR for Positional Enrichment Quantification
13C-NMR is a primary method for determining the specific position of 13C labels within a molecule. This capability is essential for tracing the metabolic fate of the labeled carbon from L-serine (1-13C). The large chemical shift dispersion in 13C-NMR spectra allows for the resolution of individual carbon atoms, enabling precise quantification of 13C enrichment at each position. acs.orgnih.gov
Recent advancements in NMR technology, including improved spectrometer hardware and pulse sequences, have enhanced the utility of 13C-NMR for biomolecular applications. acs.orgnih.gov These improvements allow for the analysis of complex mixtures, such as cell extracts, to determine the isotopomer distribution of metabolites derived from L-serine (1-13C). For instance, studies have successfully used 13C-NMR to quantify the conversion of L-[U-13C]serine to pyruvate-derived metabolites like L-alanine. nih.gov The analysis of 13C-13C scalar couplings in the resulting spectra provides detailed information on the intact carbon skeleton transfer during metabolic conversions. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for these analyses. While 1D 13C-NMR can provide initial information, 2D experiments like (1H, 13C) HSQC are often used to resolve overlapping signals and accurately quantify fractional enrichments in complex biological samples. nih.gov
Applications in Biomolecular Structure and Dynamics Research
Isotopically labeled amino acids, including L-serine (1-13C), are fundamental tools in NMR-based studies of biomolecular structure and dynamics. isotope.comisotope.com The incorporation of 13C-labeled serine into proteins allows for the use of a variety of multidimensional NMR experiments to determine the three-dimensional structure and investigate the dynamic properties of these macromolecules. acs.orgnih.gov
The ability to introduce 13C labels at specific positions is crucial for simplifying complex protein NMR spectra and for providing specific probes for distance and torsion angle measurements. chemie-brunschwig.ch Triple-resonance experiments, which utilize 13C, 15N, and 1H nuclei, are a cornerstone of modern protein NMR, enabling sequential backbone and side-chain assignments even in large proteins. chemie-brunschwig.ch
Furthermore, 13C-detected NMR experiments have emerged as a valuable complement to traditional 1H-detected methods, particularly for studying challenging systems like paramagnetic proteins and intrinsically disordered proteins. acs.orgnih.gov The larger chemical shift dispersion of 13C provides enhanced resolution in these cases. nih.gov
Mass Spectrometry (MS)-Based Platforms
Mass spectrometry (MS) is another cornerstone technique in metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites. When coupled with chromatographic separation methods, MS provides powerful platforms for the analysis of L-serine (1-13C) and its metabolic products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragment Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is necessary to increase their volatility. nih.gov Trimethylsilylation (TMS) is a common derivatization method used for amino acids, including serine. nih.govmdpi.com
In the context of 13C-labeled studies, GC-MS analysis of derivatized metabolites allows for the determination of mass isotopomer distributions (MIDs). mdpi.com The electron ionization (EI) source in GC-MS generates characteristic fragmentation patterns for each metabolite. By analyzing the mass-to-charge (m/z) ratios of these fragments, it is possible to deduce the position of the 13C label within the molecule. mdpi.comnih.govshimadzu.com For example, specific fragment ions of derivatized serine can be monitored to determine the enrichment at the C1, C2, and C3 positions. mdpi.comnih.gov
This positional information is critical for metabolic flux analysis, as it helps to distinguish between different metabolic pathways that may contribute to the synthesis of a particular metabolite. mdpi.comnih.gov For instance, the conversion of two molecules of glycine (B1666218) to one molecule of serine in the photorespiratory pathway can be investigated by analyzing the labeling pattern of serine derived from 13C-labeled glycine. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites like amino acids and their derivatives, often without the need for derivatization. nih.govhpst.cz This technique has been instrumental in global 13C tracing studies, where the incorporation of 13C from labeled substrates into a wide array of cellular metabolites is monitored. nih.gov
In studies involving L-serine (1-13C), LC-MS can be used to track the labeled carbon as it is incorporated into various metabolic pathways. nih.gov The high sensitivity of MS allows for the detection of even low levels of 13C enrichment in metabolites. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation technique in LC-MS for retaining and separating polar compounds like serine and glycine. hpst.czmdpi.com
By analyzing the mass spectra of metabolites, researchers can determine the number of 13C atoms incorporated into each molecule, providing a distribution of isotopologues (M, M+1, M+2, etc.). researchgate.net This information provides qualitative and quantitative insights into the activity of metabolic pathways. nih.gov
High-Resolution and Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics
For more specific and quantitative analysis, high-resolution mass spectrometry and tandem mass spectrometry (LC-MS/MS) are the gold standards in targeted metabolomics. upf.edumetwarebio.comnih.gov These techniques offer enhanced selectivity and sensitivity, allowing for the accurate quantification of predefined sets of metabolites. upf.edumetwarebio.com
In targeted LC-MS/MS methods, a triple quadrupole (QqQ) mass spectrometer is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This involves selecting a specific precursor ion (the metabolite of interest) and then monitoring for a specific product ion that is generated upon fragmentation. This high specificity minimizes interference from the complex biological matrix. mdpi.com
The use of isotopically labeled internal standards, such as uniformly 13C- and 15N-labeled amino acids, is crucial for accurate quantification in LC-MS/MS, as it corrects for variations in sample preparation and instrument response. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of a large number of amino acids and their derivatives, providing a comprehensive view of amino acid metabolism. metwarebio.comnih.govnih.gov High-resolution instruments like quadrupole time-of-flight (QTOF) mass spectrometers can also be used to ensure the accurate determination of the full isotopologue space in complex matrices without mass interferences. mdpi.com
Integration of Multi-Omics Data with Isotope Tracing Results
The analysis of metabolic fluxes using stable isotopes like L-serine (1-13C) provides a dynamic view of cellular metabolism. However, to gain a more comprehensive understanding of the regulatory mechanisms that govern these metabolic shifts, it is crucial to integrate fluxomics data with other high-throughput 'omics' technologies. nih.gov Transcriptomics and proteomics, in particular, offer powerful insights into the gene expression and protein abundance that underpin the observed metabolic phenotypes. vanderbilt.edu
Computational and Theoretical Approaches in L Serine 1 13c Metabolic Flux Analysis
Development of Metabolic Network Models
The foundation of any metabolic flux analysis is a well-defined metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within a cell or organism. When using L-SERINE (1-13C), the model must include all relevant pathways that utilize or produce serine and its downstream metabolites.
A stoichiometric model provides a quantitative description of the metabolic network, detailing the reactants and products for each biochemical reaction. For studies involving L-SERINE (1-13C), the model would encompass key pathways such as the serine, glycine (B1666218), one-carbon (SGOC) metabolism. nih.gov The stoichiometry of these reactions dictates the flow of carbon atoms and, consequently, the distribution of the ¹³C label.
A simplified stoichiometric model relevant to L-SERINE (1-13C) metabolism is presented below. This model includes the major reactions involved in serine biosynthesis and its conversion to other key metabolites. The reversibility of reactions is a critical aspect of these models, as it affects the flow of isotopic labels.
Table 1: Simplified Stoichiometric Model for L-Serine Metabolism
| Reaction ID | Reaction Name | Equation |
|---|---|---|
| v1 | Serine Hydroxymethyltransferase (SHMT) | L-Serine + Tetrahydrofolate ⇌ Glycine + 5,10-Methylenetetrahydrofolate + H₂O |
| v2 | Serine Racemase | L-Serine ⇌ D-Serine |
| v3 | Serine Dehydratase | L-Serine → Pyruvate (B1213749) + NH₃ |
| v4 | Cysteine Synthase | L-Serine + H₂S → L-Cysteine + H₂O |
This table can be expanded to include a more comprehensive set of reactions based on the specific biological system under investigation. For instance, in cancer cells, the SGOC network is often rewired, and the model would need to reflect these alterations. d-nb.inforesearchgate.net
Isotopomers are molecules that differ only in their isotopic composition. When L-SERINE (1-13C) is introduced into a biological system, the ¹³C label is transferred to other metabolites through enzymatic reactions. Isotopomer balance equations are a set of mathematical equations that describe the distribution of these isotopomers at a metabolic steady state.
These equations are formulated for each metabolite in the network and are based on the stoichiometry and carbon transitions of the reactions. For example, the conversion of L-Serine to glycine by serine hydroxymethyltransferase (SHMT) involves the removal of the C3 carbon of serine. If L-SERINE (1-13C) is the tracer, the resulting glycine will be unlabeled. Conversely, if glycine is converted to serine, the labeling pattern of serine will depend on the isotopic state of the one-carbon unit provided by 5,10-methylenetetrahydrofolate.
The general form of an isotopomer balance equation for a given metabolite is:
Rate of Synthesis of an Isotopomer = Rate of Consumption of that Isotopomer
Solving these complex systems of equations allows for the determination of intracellular fluxes. The development of the Elementary Metabolite Units (EMU) framework has significantly simplified the computational complexity of solving these equations for large-scale metabolic networks.
Table 2: Illustrative Isotopomer Distribution in Serine and Glycine
This table illustrates a hypothetical mass isotopomer distribution (MID) for serine and glycine following the introduction of L-SERINE (1-13C). The notation M+n represents the mass isotopomer with 'n' ¹³C atoms.
| Metabolite | M+0 (unlabeled) | M+1 | M+2 | M+3 |
| L-Serine | 5% | 90% | 4% | 1% |
| Glycine | 85% | 10% | 5% | 0% |
The high abundance of M+1 serine reflects the tracer input, while the distribution in glycine provides information about the flux through SHMT and other contributing pathways.
Stoichiometric Models
Flux Estimation Algorithms and Software Tools
Once a metabolic network model is established and isotopic labeling data are obtained, specialized algorithms and software are employed to estimate the metabolic fluxes.
Flux estimation is typically framed as a non-linear optimization problem. The objective is to find a set of flux values that minimize the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model. This is achieved using least-squares regression methods. The process is iterative, where candidate flux distributions are generated and refined until the best fit to the experimental data is achieved.
Due to the non-linear nature of the problem, finding a globally optimal solution can be challenging. Therefore, it is common practice to perform the optimization multiple times with different initial random values for the fluxes to increase the confidence in the obtained solution.
A variety of software packages are available to facilitate metabolic flux analysis. These tools provide user-friendly interfaces for model construction, data input, flux estimation, and statistical analysis. vanderbilt.edu While some are commercial, many are open-source, promoting accessibility and collaboration within the research community.
Table 3: Software Tools for Metabolic Flux Analysis
| Software | Type | Key Features |
| INCA | Commercial (free for academia) | Supports steady-state and isotopically non-stationary MFA, tracer experiment design, and statistical analysis. vanderbilt.edu |
| OpenFLUX | Open-Source | MATLAB-based, utilizes the Elementary Metabolite Unit (EMU) algorithm for efficient computation. |
| FiatFlux | Open-Source | User-friendly tool for calculating flux ratios and absolute fluxes from ¹³C-labeling data. researchgate.netresearchgate.net |
| 13CFLUX2 | Commercial | Comprehensive tool for flux analysis, including statistical evaluation and experimental design. |
| FreeFlux | Open-Source | Python package for both steady-state and isotopically non-stationary MFA, designed for efficiency and ease of integration. acs.org |
| WUFlux | Open-Source | MATLAB-based platform with a graphical user interface for steady-state ¹³C-MFA, particularly for bacterial metabolism. frontiersin.org |
These software packages can be adapted for use with L-SERINE (1-13C) tracer data by defining the appropriate metabolic network and carbon transitions for serine metabolism.
Optimization and Regression Techniques
Optimal Experiment Design (OED) for L-SERINE (1-13C) Tracers
The precision of the estimated fluxes in a ¹³C-MFA study is highly dependent on the choice of the isotopic tracer. Optimal Experiment Design (OED) is a computational approach used to identify the most informative tracer experiments before they are performed in the lab. vanderbilt.edu
For studies involving serine metabolism, OED can be used to determine whether L-SERINE (1-13C) is the optimal tracer to resolve specific fluxes of interest. The process involves in silico simulations where different tracer strategies are evaluated based on their ability to minimize the uncertainty in the estimated flux values.
Key considerations for OED with L-SERINE (1-13C) include:
The specific metabolic pathway of interest: If the goal is to precisely measure the flux through SHMT, L-SERINE (1-13C) might be a good choice. However, if the focus is on the de novo synthesis of serine from glycolysis, a ¹³C-labeled glucose tracer might be more informative.
The biological system: The metabolic network of the organism or cell type under study will influence the optimal tracer. For instance, in cancer cells with altered serine metabolism, a combination of tracers might be necessary to resolve all relevant fluxes. nih.gov
Analytical platform: The type of instrumentation used for isotopomer analysis (e.g., GC-MS, LC-MS, NMR) can also impact the choice of tracer, as different instruments provide different types of labeling information. nih.govnih.gov
By systematically evaluating these factors, OED helps to maximize the information gained from an L-SERINE (1-13C) tracer experiment while minimizing experimental cost and effort.
Uncertainty Analysis and Statistical Validation of Flux Maps
The primary objective is to quantify the confidence in each estimated flux value and to validate the underlying model's consistency with the experimental data. nih.gov This process involves identifying the sources of uncertainty and employing computational methods to understand how these uncertainties propagate through the system to affect the final flux distribution. d-nb.info
Sources of Uncertainty in ¹³C-MFA
Uncertainty in ¹³C-MFA originates from several sources, which can be broadly categorized as follows:
Experimental Errors: All experimental measurements contain a degree of error. In ¹³C-MFA, this includes inaccuracies in measuring substrate uptake and product secretion rates, as well as noise and systematic errors in the analytical techniques (e.g., GC-MS, LC-MS, NMR) used to determine the mass isotopomer distributions of metabolites like proteinogenic amino acids. nih.govd-nb.info
Model Inaccuracies: The metabolic network model is a simplified representation of complex cellular biochemistry. nih.gov Uncertainties can arise from an incomplete network structure (missing reactions or pathways), incorrect stoichiometric coefficients, or invalid assumptions about reaction reversibility and cellular compartmentalization. biorxiv.orgplos.org The choice between a small core model and a comprehensive genome-scale model can significantly influence the resulting flux distributions and their associated uncertainties. plos.orgbiorxiv.org
Tracer Selection: The choice of the isotopic tracer, such as L-SERINE (1-¹³C), determines which fluxes can be resolved with high precision. nih.gov While a specific tracer might be excellent for elucidating fluxes in its immediate metabolic vicinity (e.g., serine biosynthesis, glycine and one-carbon metabolism), it may provide limited information for more distant pathways, leading to higher uncertainty in those flux estimations. nih.govvanderbilt.edu
Computational Methods for Uncertainty Quantification
To address these uncertainties, several computational and statistical methods are employed. These methods aim to move beyond a single "best-fit" flux map to provide a range or distribution of possible flux values that are statistically consistent with the data.
Frequentist Approaches and Confidence Intervals: A common method is to perform a sensitivity analysis around the best-fit solution to calculate confidence intervals for each flux. nih.gov This is often achieved by assessing how much an individual flux value can be varied before the fit to the experimental data becomes statistically unacceptable (e.g., based on a chi-squared test). nih.gov Advanced algorithms can compute these non-linear confidence intervals, providing a local estimate of flux uncertainty. vanderbilt.edu However, these methods can be less effective in situations with non-Gaussian error distributions or when multiple, distinct flux solutions fit the data almost equally well. plos.org
Bayesian Statistical Methods: Bayesian inference is an increasingly adopted and powerful alternative for quantifying uncertainty in ¹³C-MFA. d-nb.info Instead of finding a single best-fit point, Bayesian methods, often implemented using Markov Chain Monte Carlo (MCMC) sampling, explore the entire space of possible flux distributions. plos.orgbiorxiv.org The output is a posterior probability distribution for each flux, which provides a comprehensive representation of its uncertainty. plos.org This approach is particularly advantageous because it can capture complex, non-Gaussian uncertainties and identify multiple feasible flux scenarios, offering a more robust analysis than single-point estimates. d-nb.infoplos.org
Monte Carlo Sampling: This technique involves running a large number of flux estimations where, for each run, the experimental measurement values are randomly varied within their known error distributions. nih.gov The resulting collection of estimated flux maps provides a statistical distribution for each flux, from which mean values and confidence intervals can be derived. This method effectively propagates the known measurement uncertainties through the computational model. nih.gov
Table 1: Comparison of Major Approaches for Uncertainty Analysis in ¹³C-MFA This interactive table summarizes and compares the primary computational methods used for quantifying uncertainty in metabolic flux analysis.
| Feature | Frequentist Approach (Confidence Intervals) | Bayesian Inference (e.g., MCMC) |
| Primary Output | A single best-fit flux value with a lower and upper confidence bound (e.g., 95% CI). nih.gov | A full probability distribution for each flux. plos.org |
| Handling of Uncertainty | Provides a range of confidence but may not capture the full shape of the uncertainty landscape. plos.org | Characterizes the complete probability distribution, revealing skewness or multimodality. plos.org |
| Model Assumptions | Assumes errors are typically normally distributed to apply statistical tests like the chi-squared test. | Can incorporate prior knowledge and is more flexible with non-Gaussian distributions. d-nb.info |
| Computational Demand | Can be computationally less intensive for simple models. | Generally more computationally demanding due to the need for extensive sampling. plos.org |
| Insight Provided | Indicates the precision of a flux estimate around the optimal solution. | Provides a comprehensive view of all flux values consistent with the data and model. biorxiv.org |
Statistical Validation of Flux Maps
Goodness-of-Fit Analysis: The first step in validation is to ensure that the proposed flux map is statistically consistent with the experimental data. A chi-squared test is commonly used to compare the residuals (differences between measured and model-predicted labeling patterns) to the measurement variance. nih.gov If the calculated flux map fails this test, it indicates either an inaccurate metabolic network model or unaccounted-for systematic errors, and the results should not be considered reliable. nih.gov
Sensitivity Analysis: This analysis determines how sensitive the estimated fluxes are to changes in specific measurements or model parameters. Fluxes that are highly sensitive and have narrow confidence intervals are considered well-determined. Conversely, fluxes with low sensitivity and wide confidence intervals are poorly resolved by the given L-SERINE (1-¹³C) tracer experiment and should be interpreted with caution. nih.gov This information is also critical for designing future experiments, suggesting which additional measurements or different tracers could reduce uncertainty.
Model Redundancy and Identifiability: Statistical validation also involves checking for redundant or non-identifiable fluxes. Some fluxes in a network may be structurally or practically non-identifiable, meaning they cannot be determined independently, regardless of the quality of the data. Computational tools can identify these groups of fluxes, preventing over-interpretation of the results.
The following table provides a hypothetical example of what the output of a ¹³C-MFA study using an L-SERINE (1-¹³C) tracer might look like after uncertainty analysis, illustrating how flux values for key serine-related pathways are presented with their associated uncertainties.
Table 2: Illustrative Research Findings: Fluxes in Serine-Glycine Metabolism This table presents hypothetical flux data from a ¹³C-MFA experiment using L-SERINE (1-¹³C) as a tracer in a mammalian cell line. The values illustrate how results are reported with confidence intervals, reflecting the precision of each estimate. Fluxes are normalized relative to the serine uptake rate.
| Reaction / Pathway | Abbreviation | Best-Fit Flux (Relative Value) | 95% Confidence Interval | Biological Implication |
| Serine uptake | vSER_uptake | 100 | (fixed) | Reference flux for normalization. |
| Serine synthesis from Glycolysis | vPGDH | 15.2 | [11.5, 19.8] | Indicates de novo synthesis contributes to the serine pool. |
| Serine to Glycine conversion | vSHMT | 45.8 | [42.1, 48.5] | A major, well-resolved flux of serine catabolism. |
| Glycine to biomass | vGLY_biomass | 30.1 | [25.9, 33.7] | Quantifies the demand for glycine in proliferation. |
| One-carbon unit generation | v1C_fwd | 45.8 | [42.0, 48.6] | Tightly coupled to the SHMT reaction, crucial for nucleotide synthesis. |
| Serine to Pyruvate | vSDH | 5.5 | [2.1, 10.9] | A minor pathway with higher relative uncertainty. |
Future Directions and Emerging Research Paradigms for L Serine 1 13c
Dynamic 13C Tracing and Non-Steady-State MFA
Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying intracellular metabolic fluxes. nih.gov Traditionally, MFA has relied on the assumption of an isotopic steady state, where the labeling of intracellular metabolites reaches equilibrium. rsc.org However, this assumption is often not met in dynamic systems or in cell types with slow metabolic turnover, such as mammalian cells. rsc.org
Isotopically non-stationary 13C MFA (INST-MFA) has emerged to address this limitation by analyzing the transient labeling patterns of metabolites over time. rsc.orgfrontiersin.org This approach provides a more detailed and dynamic picture of metabolic activity. frontiersin.org L-serine (1-13C) is a valuable tracer in INST-MFA studies, allowing researchers to probe the dynamic fluxes through serine-related pathways. For instance, by tracing the incorporation of the 13C label from L-serine (1-13C) into downstream metabolites at various time points, researchers can gain insights into the real-time regulation of one-carbon metabolism and its connections to other central metabolic pathways. vanderbilt.edu
The key advantage of INST-MFA is its ability to capture flux dynamics without waiting for the system to reach an isotopic steady state, which can be experimentally faster. rsc.org However, it introduces greater computational complexity, requiring the solution of differential equations to model the time-dependent labeling data. rsc.org The development of sophisticated software tools has been crucial in making these complex analyses more accessible to the research community. vanderbilt.edu
Single-Cell Isotope Tracing Methodologies
Conventional metabolic studies typically analyze bulk cell populations, averaging out the metabolic activities of individual cells. This can mask significant cell-to-cell heterogeneity within a population. The advent of single-cell isotope tracing methodologies is revolutionizing our understanding of metabolic diversity at the most fundamental level.
Integration with Spatially Resolved Metabolomics
Just as bulk analysis can obscure single-cell differences, it can also miss the critical spatial organization of metabolism within tissues. Spatially resolved metabolomics, often performed using mass spectrometry imaging (MSI), allows for the in-situ visualization of metabolite distributions across a tissue section. nih.govxjtu.edu.cn
Integrating L-serine (1-13C) tracing with spatially resolved metabolomics offers a powerful approach to map metabolic fluxes with anatomical context. By administering L-serine (1-13C) and then analyzing tissue sections with MSI, researchers can visualize the uptake of the tracer and its conversion into downstream metabolites in different regions of the tissue. nih.gov This can reveal metabolic hotspots, identify regions of altered serine metabolism in diseased tissues, and elucidate the metabolic interactions between different cell types within the tumor microenvironment. nih.gov This integrated approach holds immense promise for understanding the metabolic landscape of complex biological systems. xjtu.edu.cn
High-Throughput Approaches for Isotopic Analysis
The increasing scale of metabolomics and flux analysis studies necessitates the development of high-throughput methods for isotopic analysis. nih.gov Traditional methods can be time-consuming and labor-intensive. Recent advancements in analytical platforms, particularly in liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS), are enabling more rapid and sensitive detection of isotopologues. nih.govoup.com
For L-serine (1-13C), these high-throughput approaches facilitate the rapid analysis of its incorporation into a wide range of metabolites in large sample sets. This is particularly valuable for screening studies, such as those investigating the metabolic effects of drug candidates or genetic perturbations. The "deep labeling" method, for example, uses a custom 13C-labeled medium to broadly survey metabolic activities in a high-throughput manner. nih.gov The development of automated sample preparation and data analysis pipelines further enhances the throughput of these studies, allowing for more comprehensive and systems-level investigations of serine metabolism.
Novel Applications in Synthetic Biology and Metabolic Engineering
L-serine is a valuable precursor for the biotechnological production of various chemicals and materials. nih.gov Metabolic engineering aims to optimize microbial strains for the overproduction of desired compounds like L-serine. nih.govresearchgate.net In this context, L-serine (1-13C) serves as an indispensable tool for diagnosing and overcoming metabolic bottlenecks in engineered strains.
By feeding L-serine (1-13C) to a production strain, researchers can trace the flow of carbon through the metabolic network and identify pathways that divert carbon away from the desired product. This information is crucial for designing targeted genetic modifications to enhance product yield. nih.gov For example, MFA studies using 13C-labeled substrates can guide the overexpression of key biosynthetic enzymes or the deletion of competing pathways. acs.org Furthermore, L-serine (1-13C) can be used to study the function of novel enzymes and transport proteins involved in L-serine metabolism, which can be harnessed to further improve production strains. nih.gov The combination of synthetic biology tools with isotope tracing techniques like those using L-serine (1-13C) is accelerating the development of efficient and sustainable bioproduction processes. mdpi.com
Table of Research Applications for L-SERINE (1-13C)
| Research Area | Specific Application of L-SERINE (1-13C) | Key Analytical Techniques |
|---|---|---|
| Dynamic 13C Tracing | Tracing transient metabolic fluxes in non-steady-state conditions. rsc.orgfrontiersin.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Spatially Resolved Metabolomics | Mapping the spatial distribution of serine metabolism in tissues. nih.gov | Mass Spectrometry Imaging (MSI) |
| High-Throughput Analysis | Rapid screening of metabolic responses to perturbations. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
Table of Chemical Compounds
| Compound Name |
|---|
| L-serine |
| L-serine (1-13C) |
| Pyruvate (B1213749) |
| Citrate (B86180) |
| Glutamate (B1630785) |
| Lactate (B86563) |
| Alanine |
| Glucose |
| Glutamine |
| Cysteine |
| Carnitine |
| Creatine |
| Branched-chain keto acids |
| Short-chain acylcarnitines |
| 3-phospho-glycerate |
| Glycine (B1666218) |
| Tetrahydrofolate |
| L-tryptophan |
| Indole |
| Shikimic acid |
| L-lysine |
| L-methionine |
| L-threonine |
Q & A
Q. How does 13C labeling at the 1st carbon position of L-serine enhance metabolic pathway analysis compared to natural abundance isotopes?
Methodological Answer: 13C labeling at the 1st carbon enables precise tracking of L-serine’s incorporation into central carbon pathways (e.g., glycine/serine shuttle or one-carbon metabolism) via techniques like NMR or mass spectrometry (MS). The 1st carbon is critical for tracing decarboxylation events and glycine synthesis. Researchers should:
Q. What synthesis and purification protocols ensure high isotopic purity of L-serine (1-13C) for in vitro studies?
Methodological Answer:
- Synthesis : Employ enzymatic or chemical incorporation of 13C-labeled precursors (e.g., 13C-glucose via microbial fermentation).
- Purification : Use reverse-phase HPLC with ion-pairing agents or preparative TLC to isolate L-serine (1-13C) from unlabeled byproducts .
- Validation : Confirm isotopic purity via 13C-NMR chemical shift analysis (δ ~172 ppm for C1) and quantify impurities using isotopic ratio MS .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) parameters be optimized to improve 13C-NMR detection limits for L-serine (1-13C) in hyperpolarized metabolic imaging?
Methodological Answer:
- Polarization Setup : Use a DNP polarizer at 3.35 T and 1.4 K with 94 GHz microwave irradiation to maximize 13C spin polarization (>30%) .
- Dissolution Dynamics : Rapidly dissolve polarized solid L-serine in a biocompatible buffer (pH 7.4) to preserve polarization (>50% retention) during transfer to NMR/MRI systems .
- In Vivo Validation : Benchmark against hyperpolarized [1-13C] pyruvate studies in animal models to assess metabolic conversion rates and imaging feasibility .
Q. What experimental designs mitigate discrepancies in L-serine (1-13C) flux measurements between isotopic tracing and computational metabolic models?
Methodological Answer:
- Controlled Variables : Standardize cell culture conditions (e.g., oxygenation, nutrient gradients) to minimize microenvironmental variability .
- Multi-Omics Integration : Cross-validate flux data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to identify rate-limiting enzymes .
- Model Refinement : Use Isotopomer Spectral Analysis (ISA) to reconcile experimental 13C labeling patterns with genome-scale metabolic reconstructions .
Q. How should longitudinal studies be structured to evaluate L-serine (1-13C) incorporation into neuronal glycine pools with minimal confounding effects?
Methodological Answer:
- Dosing Strategy : Administer tracer via continuous infusion (vs. bolus) to maintain steady-state isotopic enrichment in cerebrospinal fluid .
- Temporal Sampling : Collect tissue biopsies at staggered intervals (0, 30, 60 mins post-injection) to capture dynamic labeling kinetics .
- Control Groups : Include cohorts with glycine synthesis inhibitors (e.g., sarcosine) to isolate L-serine-specific contributions .
Data Analysis & Interpretation
Q. What analytical frameworks resolve contradictions in L-serine (1-13C) flux through the phosphorylated serine pathway under varying redox states?
Methodological Answer:
- Redox Perturbation : Induce oxidative stress (e.g., H2O2 treatment) and compare 13C flux into serine vs. glutathione synthesis pathways .
- Isotopomer Analysis : Use GC-MS to distinguish between [1-13C]- and [3-13C]-serine isotopomers, which indicate divergent pathway utilization .
- Statistical Reconciliation : Apply Bayesian modeling to integrate conflicting datasets and quantify uncertainty in flux estimates .
Q. How can researchers validate the compartmentalization of L-serine (1-13C) metabolism in subcellular organelles using fractionation techniques?
Methodological Answer:
- Subcellular Fractionation : Isolate mitochondria, cytosol, and ER via differential centrifugation, then quantify 13C enrichment in each fraction via NMR or nano-LC-MS .
- Isotopic Dilution Controls : Spiked unlabeled serine to correct for cross-compartment contamination during isolation .
- Imaging Correlates : Correlate with immunofluorescence staining of organelle-specific markers (e.g., ATP synthase for mitochondria) .
Method Optimization & Reproducibility
Q. What quality control measures ensure reproducibility in 13C metabolic flux analysis (MFA) using L-serine (1-13C)?
Methodological Answer:
- Standard Curves : Generate 13C-labeled metabolite standards to calibrate MS/NMR signal linearity across physiological concentrations .
- Inter-Lab Validation : Share aliquots of L-serine (1-13C) with collaborating labs to cross-validate flux rates using harmonized protocols .
- Data Transparency : Publish raw isotopomer distributions and computational scripts in open-access repositories (e.g., GitHub) .
Q. How should researchers adjust LC-MS parameters to distinguish L-serine (1-13C) from isobaric interferences in complex biological matrices?
Methodological Answer:
- Chromatographic Resolution : Use hydrophilic interaction liquid chromatography (HILIC) to separate serine from structural analogs (e.g., threonine) .
- High-Resolution MS : Operate instruments at >50,000 resolution (e.g., Orbitrap) to resolve 13C (mass shift +1.0034 Da) from potential adducts .
- Background Subtraction : Acquire blank matrix samples (e.g., serum) to subtract chemical noise from tracer signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
